1-Isobutylpiperidine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8(2)7-11-6-4-3-5-9(11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYBPJOTTKPNGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Isobutylpiperidine 2 Carboxylic Acid
Strategic Retrosynthesis of the N-Isobutylpiperidine-2-carboxylic Acid System
A logical retrosynthetic analysis of 1-isobutylpiperidine-2-carboxylic acid reveals two primary disconnection approaches. The most straightforward strategy involves disconnecting the N-isobutyl bond, leading back to piperidine-2-carboxylic acid (pipecolic acid) and an isobutyl electrophile, such as isobutyl bromide, or a carbonyl compound like isobutyraldehyde. This approach simplifies the synthesis to the formation of the piperidine-2-carboxylic acid core, followed by a standard N-alkylation reaction.
A second, more convergent approach involves disconnecting the piperidine (B6355638) ring itself. This could entail a C-N bond cleavage, suggesting a precursor like a 2,6-difunctionalized hexane (B92381) derivative. For instance, a 2-amino-6-halo-hexanoic acid or a related precursor could be cyclized to form the piperidine ring. The isobutyl group could either be present on the nitrogen atom of the precursor before cyclization or be introduced after the ring is formed.
Direct Synthesis Approaches for Piperidine-2-carboxylic Acid Core Formation
The formation of the piperidine-2-carboxylic acid scaffold is a critical step in the synthesis of the target molecule. Several methods have been developed for this purpose, primarily focusing on variations of the Strecker synthesis and intramolecular cyclization reactions.
Modified Strecker Protocols for Pipecolic Acid Derivatives
The Strecker synthesis is a classic method for the preparation of α-amino acids from aldehydes or ketones. wikipedia.org A modified version of this protocol can be applied to the synthesis of pipecolic acid and its derivatives. rsc.org This typically involves the reaction of a cyclic imine precursor, such as a tetrahydropyridine (B1245486), with a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. rsc.org
The synthesis of various alkyl- and aryl-substituted derivatives of pipecolic acid has been successfully achieved using a modified Strecker protocol. rsc.org This involves the addition of trimethylsilyl (B98337) cyanide (TMSCN) to a tetrahydropyridine intermediate, which proceeds rapidly to give the corresponding α-aminonitrile in excellent yields. rsc.org Subsequent acidic hydrolysis of the nitrile furnishes the desired pipecolic acid derivative in good to excellent yields. rsc.org
| Precursor | Reagents | Product | Yield | Reference |
| 3,4,5,6-Tetrahydropyridine | 1. TMSCN2. HCl, H₂O | Piperidine-2-carboxylic acid | Good to Excellent | rsc.org |
| Substituted Tetrahydropyridines | 1. TMSCN2. HCl, H₂O | Substituted Pipecolic Acids | Good to Excellent | rsc.org |
Cyclization Reactions to Construct the Piperidine Ring
A variety of cyclization reactions can be employed to construct the piperidine ring system. nih.gov These methods often involve the intramolecular reaction of a linear precursor containing appropriately placed functional groups. Common strategies include reductive amination of dicarbonyl compounds and other intramolecular C-N bond-forming reactions.
One notable approach is the intramolecular reductive amination of a 6-oxoamino acid derivative. This method has been used to form 2,6-disubstituted piperidines. The key 6-oxoamino acid intermediate can be prepared through conjugate addition of organozinc reagents to enones. Subsequent stereoselective reduction of the intermediate imine leads to the desired piperidine ring system.
Another versatile method is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. This reaction proceeds via an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion. Subsequent reduction of the iminium ion leads to the formation of the piperidine ring. nih.gov
| Precursor Type | Reaction Type | Key Features | Reference |
| 6-Oxoamino acid derivative | Intramolecular Reductive Amination | Stereoselective reduction of intermediate imine | nih.gov |
| N-tethered Alkyne | Intramolecular 6-endo-dig Reductive Hydroamination/Cyclization | Acid-mediated alkyne functionalization | nih.gov |
| Dicarbonyl compound | Double Reductive Amination | Forms piperidine skeleton in one step | combichemistry.com |
N-Alkylation Strategies for Isobutyl Moiety Introduction
Once the piperidine-2-carboxylic acid core is synthesized, the final step is the introduction of the isobutyl group onto the nitrogen atom. This can be achieved through several N-alkylation strategies, with reductive amination and direct alkylation being the most common.
Reductive Amination Techniques
Reductive amination is a highly effective method for the N-alkylation of secondary amines. organic-chemistry.org This reaction involves the condensation of the amine (piperidine-2-carboxylic acid) with a carbonyl compound (isobutyraldehyde) to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. organic-chemistry.org
A particularly mild and selective reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgharvard.edu This reagent is compatible with a wide range of functional groups and reaction conditions. The reaction is typically carried out in a solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), often with the addition of acetic acid as a catalyst, especially for less reactive ketones. organic-chemistry.org
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Catalyst | Product | Reference |
| Piperidine-2-carboxylic acid | Isobutyraldehyde | NaBH(OAc)₃ | DCE or THF | Acetic Acid (optional) | This compound | organic-chemistry.org |
| Various secondary amines | Various aldehydes/ketones | NaBH(OAc)₃ | DCE | Acetic Acid (for ketones) | N-alkylated amines | organic-chemistry.org |
Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.
Proton (¹H) NMR for Structural Connectivity
Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring protons. For 1-Isobutylpiperidine-2-carboxylic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the isobutyl group and the piperidine (B6355638) ring.
The protons of the isobutyl group would likely appear as a doublet for the two methyl groups, a multiplet for the methine proton, and a multiplet for the methylene (B1212753) protons attached to the nitrogen. The protons on the piperidine ring would present as a complex series of multiplets in the aliphatic region of the spectrum. The proton on the carbon bearing the carboxylic acid group (C2) would likely be a distinct multiplet. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift, although its visibility can be affected by the choice of solvent. princeton.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Isobutyl -CH₃ | ~0.9 | Doublet |
| Isobutyl -CH | ~1.8-2.0 | Multiplet |
| Isobutyl N-CH₂ | ~2.2-2.8 | Multiplet |
| Piperidine ring protons | ~1.2-3.5 | Multiplets |
| Piperidine C2-H | ~3.0-3.5 | Multiplet |
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the range of 170-185 ppm. princeton.edu The carbons of the piperidine ring and the isobutyl group would resonate in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic acid C=O | 170-185 |
| Piperidine C2 | 55-65 |
| Piperidine ring carbons | 20-55 |
| Isobutyl N-CH₂ | 50-60 |
| Isobutyl -CH | 25-35 |
Two-Dimensional (2D) NMR for Complex Structure Determination
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the isobutyl group and the piperidine ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, confirming the connection between the isobutyl group, the piperidine ring, and the carboxylic acid. princeton.edu
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For this compound (C₁₀H₁₉NO₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable structural information. The fragmentation of the protonated molecule of this compound would likely involve characteristic losses. Common fragmentation pathways for related compounds include the loss of the carboxylic acid group (as CO₂ and H₂O) and fragmentation of the piperidine ring and the isobutyl side chain. Analysis of these fragmentation patterns would provide definitive evidence for the proposed structure.
Table 3: Predicted Key MS/MS Fragments for this compound
| Fragment | Description |
|---|---|
| [M+H - H₂O]⁺ | Loss of a water molecule |
| [M+H - CO₂]⁺ | Loss of carbon dioxide |
| [M+H - C₄H₉]⁺ | Loss of the isobutyl group |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying components of a mixture. However, direct analysis of this compound by GC-MS is challenging due to its low volatility and high polarity, stemming from the presence of the carboxylic acid functional group. To overcome this limitation, derivatization is employed to convert the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis. researchgate.net
The primary goal of derivatization in this context is to replace the active hydrogen atom in the carboxylic acid's hydroxyl group with a less polar, non-hydrogen-bonding group. gcms.cz Two common and effective methods for the derivatization of carboxylic acids are silylation and esterification.
Silylation: This is one of the most prevalent derivatization techniques for GC analysis. It involves reacting the analyte with a silylating agent to introduce a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.netgcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The reaction replaces the acidic proton of the carboxylic acid with a TMS group, forming a trimethylsilyl ester. This process significantly reduces the molecule's polarity and capacity for hydrogen bonding, thereby increasing its volatility. nih.gov
Esterification: This classic chemical reaction converts a carboxylic acid into an ester. For GC-MS purposes, this is often achieved by reacting this compound with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acidic catalyst. The resulting ester is substantially more volatile than the parent carboxylic acid. Another approach is the use of diazoalkanes, which provides a mild and efficient method for ester formation. researchgate.net
Once derivatized, the sample is injected into the GC-MS system. The volatile derivative is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. As the derivative elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting charged fragments are separated by their mass-to-charge ratio, producing a mass spectrum. This spectrum serves as a molecular fingerprint, showing the molecular ion of the derivative and a characteristic fragmentation pattern that can be used to confirm the structure of the original this compound molecule.
| Derivatization Method | Typical Reagent | Derivative Formed | Key Advantage |
|---|---|---|---|
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ester | Forms highly volatile and thermally stable derivatives. sigmaaldrich.com |
| Esterification | Methanol/HCl or Diazoalkanes | Methyl Ester | Classic, effective method to increase volatility. researchgate.net |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl Ester | Can improve chromatographic properties and introduce electron-capturing groups for specific detectors. gcms.cz |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule. researchgate.netmdpi.com Both methods probe the vibrational modes of molecules, but they operate on different principles and are subject to different selection rules, often resulting in complementary spectral data. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. uhcl.edu For a vibration to be IR active, it must result in a change in the molecule's dipole moment. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500–3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. chemguide.co.uk
C-H Stretch (Aliphatic): Absorption bands between 2850 cm⁻¹ and 3000 cm⁻¹ are expected, corresponding to the C-H stretching vibrations of the isobutyl group and the piperidine ring.
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected in the range of 1700–1730 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum and is indicative of the carbonyl group. chemguide.co.ukmdpi.com
C-O Stretch and O-H Bend: Bands corresponding to the C-O stretching and O-H bending vibrations of the carboxylic acid group typically appear in the fingerprint region, between 1210-1440 cm⁻¹.
C-N Stretch (Tertiary Amine): The C-N stretching vibration of the tertiary amine within the piperidine ring is expected to produce a band in the 1000-1250 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. nih.gov A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. Raman is particularly sensitive to non-polar, symmetric bonds and is less affected by water, making it useful for analyzing aqueous samples.
For this compound, the Raman spectrum would provide complementary information:
C-H Stretches: Strong signals for symmetric and asymmetric C-H stretching vibrations in the 2850–3000 cm⁻¹ region are expected.
C-C Stretches: The skeletal C-C vibrations of the piperidine ring and isobutyl group would be clearly visible in the fingerprint region (800–1200 cm⁻¹).
C=O Stretch: The carbonyl stretch, while strong in the IR, is also typically observable in the Raman spectrum around 1640-1700 cm⁻¹.
Symmetric COO⁻ Stretch: If the molecule exists in a zwitterionic form under certain conditions, a strong, symmetric carboxylate stretch would be visible around 1400-1450 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500–3300 | Weak/Not Observed | Strong, Broad (IR) |
| Aliphatic (C-H) | Stretching | 2850–3000 | 2850–3000 | Medium-Strong |
| Carbonyl (C=O) | Stretching | 1700–1730 | 1640–1700 | Very Strong (IR), Medium (Raman) |
| Carboxylic Acid (C-O) | Stretching | 1210–1320 | Variable | Medium-Strong (IR) |
| Tertiary Amine (C-N) | Stretching | 1000–1250 | Variable | Medium (IR) |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is an unparalleled analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on molecular structure, including bond lengths, bond angles, and torsional angles, which dictate the molecule's conformation. For a chiral molecule like this compound (with a stereocenter at the C2 position), this technique can also be used to determine the absolute configuration.
The process requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. mdpi.com This diffraction pattern is recorded and analyzed to generate an electron density map of the molecule, from which the positions of the individual atoms can be resolved.
The analysis would reveal:
Conformation of the Piperidine Ring: It would confirm the expected chair conformation of the piperidine ring, which is the most stable arrangement, and show the precise puckering parameters.
Substituent Orientation: The positions of the isobutyl group at the N1 position and the carboxylic acid group at the C2 position would be determined as either axial or equatorial. The thermodynamically more stable conformation would likely feature the bulky isobutyl and carboxylic acid groups in equatorial positions to minimize steric hindrance.
Intermolecular Interactions: The crystal packing arrangement would be elucidated, revealing intermolecular forces such as hydrogen bonds (e.g., between the carboxylic acid groups of adjacent molecules) that stabilize the crystal lattice. nih.gov
Absolute Configuration: For a single enantiomer, the analysis can determine the absolute R or S configuration at the C2 chiral center, typically by using anomalous dispersion effects from heavier atoms in the structure or a co-crystallized reference molecule.
While specific crystallographic data for this compound is not available, the data from a closely related structure, (±)-N-Acetylpiperidine-2-carboxylic acid, illustrates the type of detailed information that can be obtained. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₃NO₃ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.684(6) |
| b (Å) | 11.602(4) |
| c (Å) | 11.171(4) |
| Volume (ų) | 1772.9(1) |
| Z (Molecules per unit cell) | 8 |
| Key Finding | The piperidine ring adopts a chair conformation. |
Chemical Transformations and Derivatization Strategies of 1 Isobutylpiperidine 2 Carboxylic Acid
Carboxylic Acid Functional Group Reactivity
The carboxylic acid moiety is a versatile precursor for numerous functional groups through nucleophilic acyl substitution and reduction reactions. These transformations are fundamental in modifying the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.
Esterification of the carboxylic acid group is a common strategy to mask the polar carboxyl group, thereby increasing lipophilicity and potentially enhancing membrane permeability. This is a widely used approach in prodrug design to improve the oral bioavailability of a parent drug. In the context of 1-Isobutylpiperidine-2-carboxylic acid, conversion to an ester can facilitate its passage across biological barriers before being hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.
A primary method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), esterification to a methyl or ethyl ester can increase the volatility of the compound for analysis.
Table 1: Representative Conditions for Fischer Esterification
| Reagents | Catalyst | Solvent | Conditions |
|---|---|---|---|
| Methanol (B129727) or Ethanol | Sulfuric Acid (H₂SO₄) or Tosic Acid (TsOH) | Excess Alcohol | Reflux |
| Alkyl Halide | Base (e.g., K₂CO₃) | DMF or Acetonitrile (B52724) | Room Temperature to Reflux |
This table presents generalized conditions for the esterification of carboxylic acids.
The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is a cornerstone of medicinal chemistry. This transformation yields stable amide analogs that are often more resistant to metabolic degradation than esters. For this compound, amidation can be used to synthesize peptidomimetics, where the piperidine (B6355638) scaffold acts as a constrained amino acid surrogate, or to generate a library of diverse amide derivatives.
Direct conversion of a carboxylic acid to an amide is challenging because the basic amine tends to deprotonate the acid, forming an unreactive carboxylate salt. jackwestin.com Therefore, the carboxylic acid must first be activated. Common methods include conversion to a more reactive species like an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) that facilitate the reaction in a one-pot procedure.
The carboxylic acid group can be reduced to a primary alcohol or, with more difficulty, to an aldehyde. The corresponding alcohol, (1-isobutylpiperidin-2-yl)methanol, or aldehyde, 1-isobutylpiperidine-2-carbaldehyde, are valuable intermediates for further synthetic modifications.
Reduction to the primary alcohol is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. nih.gov
Stopping the reduction at the aldehyde stage is challenging as aldehydes are more reactive than carboxylic acids towards many reducing agents. nih.gov However, specialized methods can be employed. One approach involves first converting the carboxylic acid into a derivative like a thioester, which can then be reduced to the aldehyde under milder conditions, for example, using a palladium catalyst and a silane (B1218182) reductant (Fukuyama reduction). rsc.org
Table 2: Common Reagents for Carboxylic Acid Reduction
| Target Product | Reagent(s) | Typical Solvent | Notes |
|---|---|---|---|
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Requires anhydrous conditions and an acidic workup. |
| Primary Alcohol | Borane (BH₃·THF) | THF | More selective than LiAlH₄; does not reduce esters or ketones as readily. masterorganicchemistry.com |
| Aldehyde | 1. SOCl₂2. Lithium tri-tert-butoxyaluminum hydride | Diethyl Ether | Conversion to acid chloride followed by partial reduction. |
This table outlines general strategies for the reduction of carboxylic acids and their derivatives.
Esterification and amidation are specific examples of the broader class of nucleophilic acyl substitution reactions. The general mechanism involves the activation of the carbonyl group, followed by the attack of a nucleophile to form a tetrahedral intermediate. jackwestin.com This intermediate then collapses, expelling the leaving group (typically derived from the hydroxyl of the acid) to form the new carbonyl compound.
A key strategy to facilitate these reactions is to convert the hydroxyl group of the carboxylic acid into a better leaving group. This is often achieved by converting the carboxylic acid into an acid chloride or an acid anhydride. jackwestin.com For instance, reacting this compound with thionyl chloride (SOCl₂) would yield the highly reactive 1-isobutylpiperidine-2-carbonyl chloride. This intermediate can then readily react with a wide range of nucleophiles (alcohols, amines, carboxylates) under mild conditions to form esters, amides, and anhydrides, respectively.
Piperidine Nitrogen Reactivity
The nitrogen atom in the 1-isobutylpiperidine ring is a tertiary amine. As such, it is nucleophilic and basic, though its reactivity can be influenced by steric hindrance from the adjacent isobutyl and carbox फंक्शनal groups.
As a tertiary amine, the piperidine nitrogen of this compound (or its derivatives) can act as a nucleophile and react with electrophiles. The most common reaction for a tertiary amine is N-alkylation with an alkyl halide to form a quaternary ammonium (B1175870) salt. researchgate.net
For example, treatment with an alkyl halide like methyl iodide would lead to the formation of the corresponding N-isobutyl-N-methyl-2-carboxypiperidinium iodide salt. This transformation converts the neutral, lipophilic amine into a permanently charged, hydrophilic quaternary ammonium salt, which drastically alters the molecule's physical properties and biological disposition. This strategy can be used to generate analogs with modified solubility or to introduce specific charged moieties for targeted interactions. The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF. researchgate.net
Cleavage of the N-Isobutyl Group for Scaffold Modification
The cleavage of the N-isobutyl group from the this compound scaffold is a critical transformation that yields the secondary amine, piperidine-2-carboxylic acid. This intermediate is a versatile building block for further derivatization, allowing for the introduction of diverse substituents at the nitrogen atom. While literature specifically detailing the dealkylation of this compound is limited, several robust and well-established methods for the N-dealkylation of tertiary amines, particularly cyclic amines, are directly applicable. mdpi.comrug.nl
Chloroformate-Based Dealkylation: A prevalent strategy for N-dealkylation involves the use of various chloroformate reagents, a modern adaptation of the von Braun reaction. wikipedia.org Reagents such as 1-chloroethyl chloroformate (ACE-Cl) or α-chloroethyl chloroformate are highly effective. The mechanism involves the initial reaction of the tertiary amine with the chloroformate to form an unstable carbamate (B1207046) intermediate. This intermediate subsequently fragments, typically through heating in a protic solvent like methanol, to expel the N-alkyl group as an alkyl halide and yield a carbamate of the secondary amine. The resulting carbamate is then readily hydrolyzed under mild conditions to afford the free secondary amine.
Oxidative Dealkylation: Oxidative methods provide an alternative route for N-dealkylation. nih.gov Cytochrome P450 enzymes, for instance, catalyze such reactions in vivo through hydroxylation of the carbon atom alpha to the nitrogen. nih.gov This biological process can be mimicked in synthetic chemistry using various oxidizing agents. The reaction generates an unstable carbinolamine intermediate, which spontaneously decomposes to the secondary amine and an aldehyde or ketone corresponding to the cleaved alkyl group (in this case, isobutyraldehyde). nih.gov
The strategic removal of the isobutyl group transforms the parent molecule into a key intermediate, piperidine-2-carboxylic acid, opening avenues for extensive scaffold modification and the synthesis of diverse analogue libraries.
| Method | Key Reagents | Intermediate Product | Final Product after Hydrolysis | Relevant Citations |
|---|---|---|---|---|
| Chloroformate-Based N-Dealkylation | 1-Chloroethyl chloroformate (ACE-Cl), followed by Methanol (MeOH) | N-Carbamoyl-piperidine-2-carboxylic acid | Piperidine-2-carboxylic acid | mdpi.comwikipedia.org |
| Oxidative N-Dealkylation | Chemical Oxidizing Agents (e.g., KMnO₄, RuO₄) or Biocatalysts | Iminium ion / Carbinolamine | Piperidine-2-carboxylic acid | nih.govnih.gov |
Stereochemical Interconversions and Epimerization Studies
The stereochemistry of substituted piperidines is crucial for their biological activity and chemical properties. Epimerization, the process of inverting the configuration at one stereocenter, is a powerful tool for accessing diastereomers that may be difficult to synthesize directly. Research has established both modern photocatalytic and classical base-mediated methods for the epimerization of piperidine derivatives, including those with N-alkyl and carboxylic acid functionalities.
Light-Mediated Epimerization: A significant advancement in stereochemical control is the use of a combined photocatalytic and hydrogen atom transfer (HAT) approach for the light-mediated epimerization of piperidines. acs.orgnih.gov This method allows for the conversion of readily accessible, thermodynamically less stable diastereomers into their more stable counterparts with high diastereoselectivity. escholarship.orgacs.org The reaction is typically catalyzed by an iridium-based photocatalyst in the presence of an aromatic thiol, such as thiophenol (PhSH), and is irradiated with visible light. escholarship.org The generality of this transformation has been demonstrated for a wide variety of substituted piperidines, including N-alkyl derivatives. acs.orgacs.org The process is believed to proceed through a reversible, photoredox-mediated α-amino radical intermediate, which allows for equilibration to the most thermodynamically favored stereoisomer. acs.org
Base-Catalyzed Epimerization: More traditional methods involving base-catalyzed epimerization are also effective for certain piperidine scaffolds. For instance, piperidine-β-amino esters have been shown to undergo epimerization upon treatment with a base such as sodium ethoxide (NaOEt) in ethanol. researchgate.net This process facilitates the equilibration of diastereomers, typically driving the mixture towards the isomer where bulky substituents adopt a more stable trans configuration. This method relies on the deprotonation-reprotonation at the carbon alpha to the ester group, leading to the inversion of its stereochemistry.
These epimerization techniques are invaluable for stereochemical studies and for optimizing the synthesis of a desired piperidine diastereomer.
| Method | Typical Conditions | Substrate Class | Outcome | Relevant Citations |
|---|---|---|---|---|
| Photocatalytic Epimerization | Iridium photocatalyst, Thiophenol (PhSH), Visible Light (e.g., Blue LEDs) | N-Alkyl substituted piperidines with aryl, alkyl, or carboxylic acid groups | Conversion to the more thermodynamically stable diastereomer with high selectivity (>95:5 dr) | acs.orgnih.govescholarship.orgacs.org |
| Base-Catalyzed Epimerization | Sodium Ethoxide (NaOEt) in Ethanol (EtOH) | Piperidine esters | Equilibration of diastereomers, often favoring a trans-configuration of substituents | researchgate.net |
Applications in Medicinal Chemistry and Pharmaceutical Research
Utilization as a Core Building Block in Drug Discovery and Development
The strategic value of 1-isobutylpiperidine-2-carboxylic acid in pharmaceutical research lies in its utility as a robust building block for creating more complex molecules with desired biological activities. kcl.ac.ukcsmres.co.uk
In the synthesis of Novel Chemical Entities (NCEs), the this compound structure serves as a three-dimensional scaffold. A scaffold is the core molecular framework upon which additional functional groups and side chains are built to generate new compounds. nus.edu.sg The piperidine (B6355638) ring provides a defined spatial arrangement, while the carboxylic acid and the nitrogen atom act as key chemical handles for synthetic elaboration.
For instance, in the development of inhibitors for enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a piperidine core is central to the lead compound's activity. nih.govnih.gov Synthetic campaigns often start with such a core and systematically add or modify substituents to explore the chemical space around the scaffold. The carboxylic acid group of this compound can be converted into amides, esters, or other functional groups, while the piperidine nitrogen can be functionalized through reactions like reductive amination, allowing for the introduction of a wide array of substituents to build diverse molecular architectures. nih.govresearchgate.net
Combinatorial chemistry is a powerful strategy used to rapidly generate a large number of structurally related compounds, known as a chemical library. nih.govyoutube.com this compound is an ideal building block for inclusion in such libraries due to its multiple points for diversification.
In a typical workflow, the core scaffold is attached to a solid support or used in solution-phase parallel synthesis. uzh.ch The library is then constructed by reacting the scaffold with a collection of different chemical reagents. For example, the carboxylic acid moiety could be coupled with a diverse set of amines to create an amide library, while the piperidine nitrogen is reacted with various aldehydes or ketones through reductive amination. This "split-and-mix" or parallel synthesis approach can generate hundreds or thousands of unique derivatives in a systematic fashion. nih.gov A study focused on developing inhibitors against Mycobacterium tuberculosis involved the synthesis and evaluation of a library of 68 distinct piperidine derivatives, demonstrating how a central piperidine scaffold can be used to generate a focused library for screening against a specific biological target. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Once a library of derivatives is synthesized, Structure-Activity Relationship (SAR) studies are conducted to understand how specific structural modifications influence the biological activity of the compounds. nih.gov SAR analysis is a cornerstone of medicinal chemistry, providing critical insights for optimizing a lead compound into a viable drug candidate.
Rational drug design involves the systematic, knowledge-based modification of a molecule to improve its interaction with a biological target and enhance its drug-like properties. fiveable.meslideshare.net SAR data guides this process. For example, in the development of inhibitors targeting the MenA enzyme in Mycobacterium tuberculosis, researchers began with a potent but highly lipophilic lead compound containing a piperidine core. nih.gov
The rational design strategy focused on three key regions of the molecule for modification: the "western," "central," and "eastern" moieties attached to the piperidine scaffold. The goal was to reduce lipophilicity (measured as cLogP) while maintaining or improving inhibitory potency. By systematically replacing a benzophenone (B1666685) group in the "western" region with various aryl and biaryl isosteres, researchers were able to significantly lower the cLogP value by up to two log units while retaining potent enzymatic inhibition and antimicrobial activity. nih.gov This iterative process of design, synthesis, and testing is fundamental to optimizing lead compounds. bpums.ac.ir
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govunina.it These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net
For derivatives of this compound, a pharmacophore model can be developed based on a set of active analogs (ligand-based) or the known structure of the target's binding site (structure-based). nih.gov The isobutyl group would likely contribute to a hydrophobic interaction pocket within the receptor. The carboxylic acid (or a resulting amide) could serve as a hydrogen bond acceptor and/or donor. The piperidine nitrogen can also act as a hydrogen bond acceptor. By mapping these features in 3D space, chemists can design new molecules that fit the pharmacophore model, thereby increasing the probability of discovering more potent and selective compounds. unina.it This approach is widely used to filter large compound databases to identify novel hits for a target of interest. researchgate.net
Investigation of Biological Interactions and Mechanisms at a Molecular Level (In Vitro Studies)
In vitro studies are essential for determining the biological activity of newly synthesized compounds at the molecular and cellular level, free from the complexities of a whole organism. nih.gov These assays provide quantitative data on how derivatives interact with their intended targets.
For derivatives originating from a this compound scaffold, a primary in vitro assay is often a direct enzyme inhibition test. In the case of the MenA inhibitors, a cell-free prenyltransferase assay was used to measure the concentration of the compound required to reduce the enzyme's activity by 50% (IC₅₀). nih.gov This provides a direct measure of the compound's potency against its molecular target.
Following enzymatic assays, the compounds are typically tested for their activity in cell-based assays. For the piperidine-based antitubercular agents, this involved determining the concentration that inhibits 50% of M. tuberculosis growth (GIC₅₀) in a liquid culture. nih.gov These studies confirmed that the enzymatic activity translated to whole-cell antibacterial effects. Further in vitro investigations can explore the mechanism of action, such as assessing whether the compounds are bactericidal (kill the bacteria) or bacteriostatic (inhibit growth) and examining potential synergistic effects when combined with other drugs. nih.gov
The table below presents sample in vitro data from an SAR study of piperidine derivatives designed as MenA inhibitors, illustrating how modifications to the core scaffold affect both enzyme inhibition and whole-cell activity. nih.gov
| Compound | Modification vs. Lead Compound | MenA IC₅₀ (µM) | M. tuberculosis GIC₅₀ (µM) | Calculated LogP (cLogP) |
|---|---|---|---|---|
| Lead Compound 1 | Reference Benzophenone | 0.8 ± 0.2 | 1.6 ± 0.4 | 7.9 |
| Analog 7 | Replaced Benzophenone with 2-Naphthyl | 1.1 ± 0.3 | 2.1 ± 0.6 | 6.3 |
| Analog 10 | Replaced Benzophenone with 4-Chlorophenyl | 1.8 ± 0.5 | 3.6 ± 1.1 | 5.8 |
| Analog 11 | Replaced Benzophenone with 4-Bromophenyl | 1.6 ± 0.4 | 3.2 ± 0.9 | 5.9 |
Enzyme Inhibition and Modulation (e.g., Aspartyl Proteases, Amino Acid Oxidases)
While direct studies on the inhibitory activity of this compound against specific enzymes like aspartyl proteases and amino acid oxidases are not extensively documented in publicly available literature, the piperidine-2-carboxylic acid core suggests potential for such interactions.
Aspartyl Proteases: These enzymes, characterized by the presence of two aspartic acid residues in their active site, are crucial in various physiological processes and are significant drug targets. The carboxylic acid moiety of this compound could potentially interact with the catalytic aspartyl dyad of these proteases. The N-isobutyl group would occupy a hydrophobic pocket within the enzyme's active site, and its size and conformation would be critical determinants of inhibitory potency and selectivity. Structure-activity relationship (SAR) studies of other aspartyl protease inhibitors often highlight the importance of hydrophobic substituents in achieving high affinity.
Amino Acid Oxidases: These enzymes are involved in the metabolism of amino acids. Given that piperidine-2-carboxylic acid is a cyclic amino acid, it is conceivable that N-substituted derivatives like this compound could act as substrates or inhibitors of amino acid oxidases. The isobutyl group would influence the binding affinity and specificity for the enzyme's active site. However, without specific experimental data, the precise nature of this interaction remains speculative.
Receptor Ligand Binding and Functional Modulation
The piperidine-2-carboxylic acid scaffold has been identified as a key pharmacophore for ligands of various receptors, most notably the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and memory function.
Derivatives of piperidine-2-carboxylic acid have been extensively investigated as NMDA receptor antagonists. The binding of these ligands to the NMDA receptor is sensitive to the substitution pattern on the piperidine ring. The carboxylic acid group is typically essential for interaction with the receptor's binding pocket. The N-substituent plays a significant role in modulating the affinity and selectivity of the ligand. For instance, in a series of potent NMDA receptor antagonists based on the 4-(phosphonoalkyl)piperidine-2-carboxylic acid scaffold, the nature of the N-substituent was found to be a critical determinant of activity. While the direct effect of an N-isobutyl group has not been explicitly detailed in these studies, it is plausible that it could influence the conformational preferences of the piperidine ring and its interaction with the receptor.
The table below summarizes the activity of some N-substituted piperidine-2-carboxylic acid derivatives as NMDA receptor antagonists, illustrating the importance of the N-substituent.
| Compound/Substituent | Receptor Binding Affinity (IC₅₀) | Functional Antagonism |
| Piperidine-2-carboxylic acid | Low micromolar | Weak |
| N-Methyl derivative | Moderate micromolar | Moderate |
| N-Propyl derivative | High nanomolar to low micromolar | Potent |
| N-Allyl derivative | High nanomolar | Potent |
Note: The data presented in this table is illustrative and compiled from various studies on piperidine-2-carboxylic acid derivatives as NMDA receptor antagonists. The specific values can vary depending on the assay conditions.
Based on these trends, the isobutyl group in this compound, being a small, branched alkyl chain, would be expected to confer a degree of lipophilicity and steric bulk that could influence its binding affinity and functional activity at NMDA receptors and potentially other receptor types.
Transporter Protein Interaction Studies (e.g., Synaptosomal Uptake)
The structural similarity of this compound to pipecolic acid, a natural metabolite in the brain, suggests that it may interact with transporter proteins responsible for the uptake and clearance of amino acids and related compounds.
Studies on the uptake of piperidine and pipecolic acid into brain synaptosomes have revealed the presence of active transport mechanisms. Pipecolic acid uptake is characterized by both high-affinity and low-affinity transport systems that are dependent on sodium and temperature. The high-affinity system suggests a specific transporter-mediated process.
The presence of an N-isobutyl group in this compound would likely alter its interaction with these transporters. The increased lipophilicity and steric hindrance of the isobutyl group compared to the proton in pipecolic acid could either enhance or reduce its affinity for the transporter's binding site. It is also possible that it could act as an inhibitor of the transport of endogenous pipecolic acid.
The table below outlines the kinetic parameters for the synaptosomal uptake of pipecolic acid, providing a baseline for considering the potential interactions of its N-alkylated derivatives.
| Transport System | Kₘ (μM) | Vₘₐₓ (pmol/mg protein/min) |
| High-affinity | 3.9 | 43 |
| Low-affinity | 90.2 | 817 |
Data from studies on D,L-[³H]pipecolic acid uptake in mouse brain synaptosomes.
Further investigation would be necessary to determine the specific effects of the N-isobutyl substitution on transporter binding and function.
Modulation of Lipophilicity and Blood-Brain Barrier Permeability through Structural Modifications
The ability of a molecule to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. Lipophilicity, typically quantified by the logarithm of the octanol-water partition coefficient (logP), is a key determinant of BBB permeability.
The following table compares the logP values of pipecolic acid and a related N-alkylated derivative.
| Compound | logP Value | Method |
| Piperidine-2-carboxylic acid | -2.31 | Experimental nih.gov |
| 1-Butylpiperidine-2-carboxylic acid | -0.9 | Predicted (XLogP3) nih.gov |
This comparison underscores the significant impact of N-alkylation on the lipophilicity of piperidine-2-carboxylic acid derivatives, a key consideration in the design of CNS-active agents.
Enzymatic and Metabolic Profiling of 1 Isobutylpiperidine 2 Carboxylic Acid and Its Analogs in Vitro
Interaction with Enzymes Involved in Amino Acid Metabolism (e.g., L-Lysine Metabolic Pathway)
There is no direct evidence detailing the interaction of 1-Isobutylpiperidine-2-carboxylic acid with enzymes of the L-lysine metabolic pathway. However, the metabolism of its core structure, pipecolic acid, is intrinsically linked to L-lysine catabolism. hmdb.ca
In various organisms, including mammals and bacteria, L-pipecolic acid is a key intermediate in the degradation of L-lysine. nih.govgenome.jp The formation of L-pipecolic acid from L-lysine is primarily catalyzed by the enzyme L-lysine cyclodeaminase or through a two-step process involving a lysine (B10760008) aminotransferase and a reductase. nih.govresearchgate.net
Given that this compound is an N-substituted derivative of pipecolic acid, its interaction with these enzymes is likely to be significantly different from the parent compound. The bulky isobutyl group at the nitrogen atom could sterically hinder the binding of the molecule to the active sites of enzymes that recognize L-pipecolic acid or its precursors. It is plausible that this compound may act as a competitive inhibitor of these enzymes, although this has not been experimentally verified.
In Vitro Biotransformation Pathways and Metabolite Characterization
Specific in vitro biotransformation studies on this compound have not been reported. However, the metabolic fate of N-substituted piperidine (B6355638) derivatives is generally governed by common biotransformation reactions, primarily mediated by cytochrome P450 (CYP450) enzymes in liver microsomes. nih.gov
Based on the metabolism of analogous compounds, the following in vitro biotransformation pathways for this compound can be hypothesized:
N-Dealkylation: This is a common metabolic pathway for N-alkylated compounds. Enzymatic cleavage of the isobutyl group would yield L-pipecolic acid as a major metabolite. nih.gov
Hydroxylation: Oxidation of the isobutyl side chain or the piperidine ring is a likely metabolic route. This would result in the formation of various hydroxylated metabolites.
Further Oxidation: The hydroxylated metabolites could undergo further oxidation to form corresponding ketones or carboxylic acids.
A study on the in vitro metabolism of a structurally related compound, the active metabolite of carfentanil which is a substituted N-phenylethyl-piperidine derivative, in human liver microsomes identified N-dealkylation and oxidation as the primary metabolic pathways, catalyzed mainly by CYP3A4 and CYP3A5. nih.gov Similarly, another study on a piperidine derivative showed that metabolism in liver subcellular fractions led to aliphatic hydroxylation of the piperidine ring. frontiersin.org
Table 1: Predicted In Vitro Metabolites of this compound
| Predicted Metabolite | Predicted Biotransformation Pathway |
| Pipecolic acid | N-Dealkylation |
| Hydroxy-isobutylpiperidine-2-carboxylic acid | Aliphatic Hydroxylation of the isobutyl group |
| Hydroxy-piperidine ring metabolite | Aliphatic Hydroxylation of the piperidine ring |
This table is predictive and not based on experimental data for this compound.
Enzyme Kinetics and Isomerization Studies
No specific enzyme kinetics or isomerization studies for this compound are available.
For context, studies on other piperazine-2-carboxylic acid derivatives have determined their enzyme inhibitory constants (Ki). For instance, a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active compound in one series, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid, exhibited a Ki of 10.18 µM for AChE. nih.gov Another analog, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, was a potent inhibitor of BChE with a Ki of 1.6 nM. nih.gov These values indicate that N-substituted piperidine/piperazine cores can interact with enzymes with high affinity, although these enzymes are not part of the amino acid metabolism pathways.
Isomerization studies on piperidine carboxylic acid derivatives are also scarce. The potential for isomerization would depend on the stereochemical stability of the chiral centers, particularly the C-2 position of the piperidine ring.
Computational Chemistry and Cheminformatics in the Study of 1 Isobutylpiperidine 2 Carboxylic Acid
Molecular Conformation and Dynamics Simulations
This subsection would typically detail the use of computational methods to determine the most stable three-dimensional arrangements (conformations) of 1-Isobutylpiperidine-2-carboxylic acid. Molecular dynamics simulations would be employed to study the movement of the molecule over time, providing insights into its flexibility and how it might interact with its environment.
Ligand-Target Docking and Binding Energy Predictions
Here, the focus would be on simulating the interaction of this compound with specific biological targets, such as proteins or enzymes. Molecular docking algorithms would predict the preferred binding orientation, and subsequent calculations would estimate the strength of this binding, known as the binding energy.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
This section would describe the development of mathematical models that relate the structural features of this compound and its analogs to their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds.
Virtual Screening and De Novo Design of Novel Analogs
Virtual screening would involve computationally searching large libraries of chemical compounds to identify molecules with similar properties to this compound that might bind to the same target. De novo design, on the other hand, would use computational algorithms to design entirely new molecules that are predicted to have high activity.
Cheminformatics Analysis of Chemical Space and Diversity
This final subsection would involve an analysis of the structural and physicochemical properties of a collection of analogs of this compound. This helps in understanding the diversity of the available compounds and identifying areas of "chemical space" that have not yet been explored.
Future Research Directions and Translational Perspectives
Development of Next-Generation Synthetic Methodologies
Future research should focus on developing efficient, stereoselective, and scalable synthetic routes to 1-Isobutylpiperidine-2-carboxylic acid and its derivatives. Traditional methods for N-alkylation can be resource-intensive; thus, modern approaches are needed. google.comgoogle.com
Next-generation strategies could include:
Late-Stage C-H Functionalization: Direct functionalization of the piperidine (B6355638) ring's C-H bonds is a powerful strategy for rapidly creating analogs. researchgate.netacs.org Techniques involving rhodium-catalyzed C-H insertion or photoredox catalysis could allow for the selective introduction of various substituents at different positions of the piperidine core, bypassing the need for lengthy de novo synthesis. nih.govnih.govresearchgate.net A recent modular approach combining biocatalytic C-H oxidation with radical cross-coupling has been shown to dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to just a few steps. news-medical.net
Stereoselective Synthesis: Since the biological activity of chiral molecules is often dependent on their stereochemistry, developing methods for the asymmetric synthesis of specific stereoisomers of substituted this compound is crucial. lookchem.comrsc.org This can be achieved using chiral catalysts, biocatalytic methods, or by starting from chiral precursors like L-lysine, from which pipecolic acid is biosynthesized. nih.govwikipedia.orgnih.gov
Flow Chemistry: The application of flow microreactors can offer improved safety, efficiency, and scalability for key synthetic steps, such as radical-mediated cyclizations to form the piperidine ring. nih.gov
| Methodology | Description | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Traditional N-Alkylation | Reaction of piperidine-2-carboxylic acid with an isobutyl halide or related electrophile. | Straightforward for initial synthesis. | google.com |
| C-H Functionalization | Direct modification of C-H bonds on the piperidine ring to introduce new functional groups. | Enables rapid generation of a library of analogs from a common intermediate; suitable for late-stage modification. | acs.orgnih.govnews-medical.net |
| Asymmetric Synthesis | Methods that produce a specific enantiomer or diastereomer of the target molecule. | Crucial for creating stereochemically pure compounds to investigate structure-activity relationships. | lookchem.comnih.gov |
| Biocatalysis | Use of enzymes to perform specific chemical transformations with high stereo- and regioselectivity. | Offers environmentally friendly and highly selective synthetic routes. | news-medical.netresearchgate.net |
Elucidation of Novel Biological Targets and Therapeutic Applications
The piperidine scaffold is present in drugs targeting a wide array of biological systems, including the central nervous system (CNS) and infectious diseases. arizona.edu Future research should systematically screen this compound and its derivatives to identify novel biological targets and therapeutic uses.
Potential areas for investigation include:
Neurological Disorders: N-substituted piperidines have been investigated as agents against Alzheimer's disease and as inhibitors of monoamine oxidase (MAO), an enzyme implicated in depression and Parkinson's disease. ajchem-a.comacs.org The isobutyl group could modulate lipophilicity, potentially enhancing blood-brain barrier permeability.
Infectious Diseases: Pipecolic acid derivatives have been identified as inhibitors of the Macrophage Infectivity Potentiator (MIP) protein in Legionella pneumophila, a key virulence factor. researchgate.net This suggests a potential avenue for developing novel antibacterial agents.
Oncology: The piperidine ring is a common feature in anticancer agents. news-medical.net Screening against various cancer cell lines and associated molecular targets could reveal new therapeutic opportunities.
Pain Management: Certain piperidine derivatives act as dual-targeting antagonists for the histamine (B1213489) H3 and sigma-1 receptors, showing promise in preclinical pain models. nih.gov
| Therapeutic Area | Potential Biological Target(s) | Rationale based on Analog Studies | Reference |
|---|---|---|---|
| Neurological Disorders | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), GABA Transporter 1 (GAT-1) | N-substituted piperidines show anti-Alzheimer and MAO inhibitory properties. | ajchem-a.comacs.org |
| Infectious Diseases | Legionella MIP Protein, other bacterial virulence factors | Pipecolic acid derivatives inhibit the MIP protein, crucial for Legionella survival. | researchgate.net |
| Oncology | Various kinases, cell cycle proteins | The piperidine scaffold is a privileged structure in many approved anticancer drugs. | arizona.edunews-medical.net |
| Pain (Antinociceptive) | Histamine H3 Receptor, Sigma-1 Receptor | Dual-acting piperidine derivatives show efficacy in in vivo pain models. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Discovery
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating timelines and reducing costs. emanresearch.org These computational tools can be pivotal in advancing the development of this compound derivatives.
Key applications of AI/ML include:
De Novo Drug Design: Generative AI models can design novel molecules from the ground up, creating derivatives of the this compound scaffold with optimized properties for a specific biological target. researchgate.netnih.gov
Predictive Modeling: AI algorithms can analyze molecular structures to predict their bioactivity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. researchgate.net This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of only the most promising candidates.
Synthesis Prediction: AI tools can assist chemists by predicting viable and efficient synthetic routes for novel analogs, saving time and resources in the laboratory. emanresearch.org
Applications in Chemical Biology and Probe Development
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in cells and organisms. The this compound scaffold could serve as a starting point for the development of such valuable research tools.
Future directions in this area involve:
Scaffold Functionalization: Modifying the core structure by introducing "handles" for attaching reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups for covalent labeling of the target protein.
Target Identification and Validation: Using well-characterized probes derived from this scaffold to confirm the molecular targets responsible for the observed biological effects and to explore downstream signaling pathways. This approach is crucial for validating new drug targets before committing to a full-scale drug discovery program.
By pursuing these future research directions, the scientific community can systematically explore the chemical space around this compound, potentially leading to the discovery of novel therapeutic agents and powerful tools for chemical biology.
Q & A
Q. How to profile and mitigate impurities in scaled-up batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
